1-(4-Methylpyrrolidin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyrrolidin-3-yl)butan-1-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyrrolidin-3-yl)butan-1-one typically involves the reaction of 4-methylpyrrolidine with butanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpyrrolidin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylpyrrolidin-3-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpyrrolidin-3-yl)butan-2-one
- 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
Uniqueness
1-(4-Methylpyrrolidin-3-yl)butan-1-one is unique due to its specific structure, which includes a pyrrolidine ring and a butanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(4-methylpyrrolidin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(11)8-6-10-5-7(8)2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
IZZZXPHZEUGPCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CNCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.